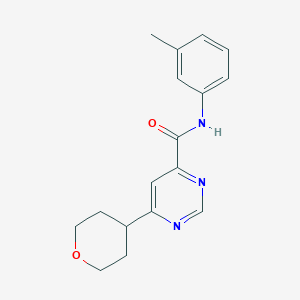

![molecular formula C17H15N5O3 B2574670 Ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate CAS No. 484039-70-5](/img/structure/B2574670.png)

Ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction .Molecular Structure Analysis

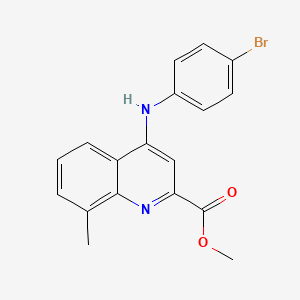

The molecular structure of ETBAB is characterized by the presence of a tetrazole ring, a benzoyl group, and an amino benzoate group. The tetrazole ring is a five-membered aza compound with 6π electrons .Chemical Reactions Analysis

Tetrazoles can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values . The tetrazole ring resists oxidation even when very strong oxidizing agents were employed because of its low HOMO energy .Applications De Recherche Scientifique

Synthesis and Spectroscopic Studies

Research in this area often focuses on the synthesis of novel compounds and their characterization through various spectroscopic methods. For instance, the synthesis and detailed spectroscopic analysis of ethyl derivatives with complex molecular structures have been conducted to understand their molecular vibrations and theoretical vibrational frequencies using techniques like FT-IR, Raman spectroscopy, and NMR (İ. Koca et al., 2014).

Molecular Structures and Hydrogen Bonding

Investigations into molecular structures and the formation of hydrogen-bonded supramolecular structures are also a key research area. Studies have shown how different substitutions on benzoyl compounds influence the formation of chains, sheets, and three-dimensional frameworks through various types of hydrogen bonds (J. Portilla et al., 2007).

Chemical Reactions and Derivatives

Research includes exploring the chemical reactions of ethyl and tetrazole-containing compounds to synthesize derivatives with potential applications. For example, reactions with tetrazol-5-amine to produce ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates demonstrate the versatility of these compounds in chemical synthesis (M. V. Goryaeva et al., 2015).

Potential Biological Activities

Compounds similar to "Ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate" have been studied for their potential biological activities. For example, derivatives of related compounds have been evaluated for their anti-inflammatory (E. Abignente et al., 1992) and antimicrobial activities (P. Shah et al., 2013; P. Shah, 2014).

Mécanisme D'action

Mode of Action

The mode of action of Ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate involves its interaction with its targets. The compound’s tetrazole group is known to act as a nonclassical bioisostere of carboxylic acids due to their near pKa values . This property allows the compound to interact with its targets in a unique way, potentially leading to changes in the target’s function .

Propriétés

IUPAC Name |

ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c1-2-25-17(24)12-6-8-14(9-7-12)19-16(23)13-4-3-5-15(10-13)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBFFBFXFLWDJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

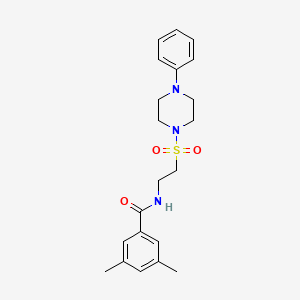

![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2574587.png)

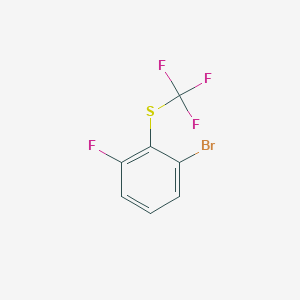

![2-Benzhydrylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2574589.png)

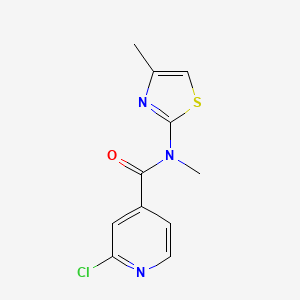

![5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide](/img/structure/B2574590.png)

![2,5-dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2574591.png)

![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2574595.png)

![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2574599.png)

![2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2574604.png)

![2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2574606.png)

![8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane]](/img/structure/B2574608.png)